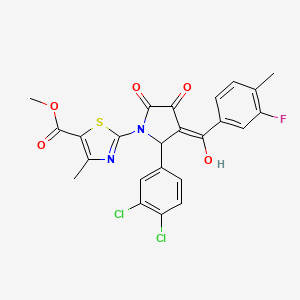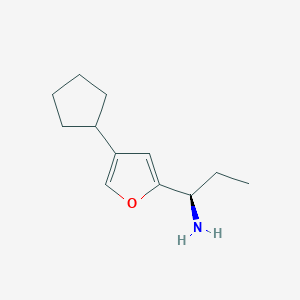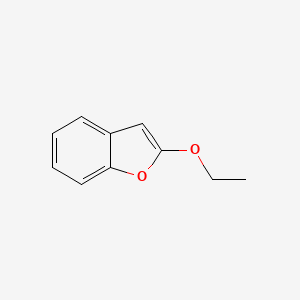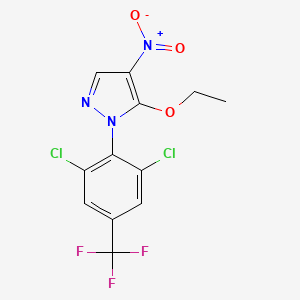
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of dichloro, trifluoromethyl, ethoxy, and nitro functional groups attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Nitration: The final step involves nitration to introduce the nitro group at the desired position on the pyrazole ring
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures
Applications De Recherche Scientifique
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of insecticides and herbicides due to its biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its biological effects
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole can be compared with other similar compounds:
Fipronil: A well-known insecticide with a similar pyrazole structure but different functional groups. Fipronil is used extensively in pest control.
Celecoxib: A pharmaceutical compound with a pyrazole core, used as an anti-inflammatory drug.
Triazoles: Compounds with a similar heterocyclic structure, used in various applications, including antifungal agents .
Propriétés
Numéro CAS |
113802-83-8 |
|---|---|
Formule moléculaire |
C12H8Cl2F3N3O3 |
Poids moléculaire |
370.11 g/mol |
Nom IUPAC |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-ethoxy-4-nitropyrazole |
InChI |
InChI=1S/C12H8Cl2F3N3O3/c1-2-23-11-9(20(21)22)5-18-19(11)10-7(13)3-6(4-8(10)14)12(15,16)17/h3-5H,2H2,1H3 |
Clé InChI |
GBPRVOZWZZLNHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


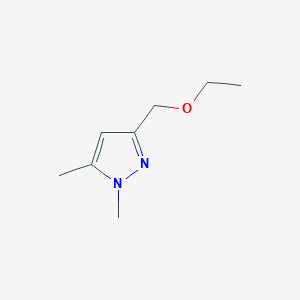
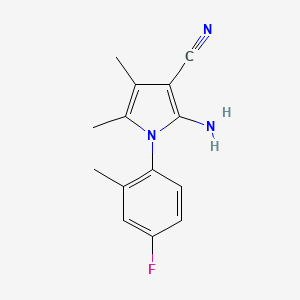
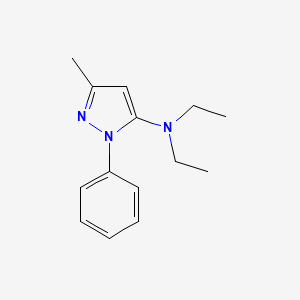


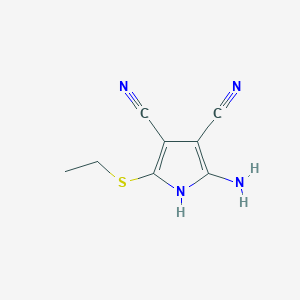
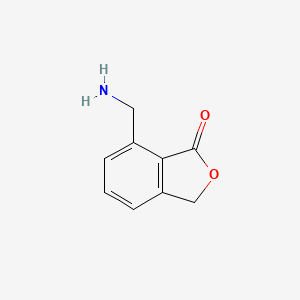
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
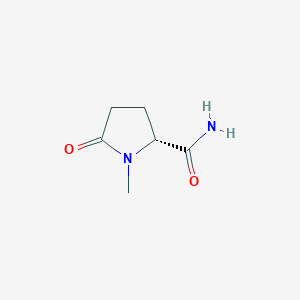
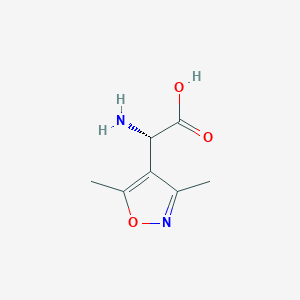
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
